molecular formula C25H18O B13075323 4-[2-(4-phenylphenyl)phenyl]benzaldehyde

4-[2-(4-phenylphenyl)phenyl]benzaldehyde

Cat. No.: B13075323
M. Wt: 334.4 g/mol
InChI Key: YMWPEKJJYTWWIT-UHFFFAOYSA-N
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Description

4-[2-(4-Phenylphenyl)phenyl]benzaldehyde is a benzaldehyde derivative featuring a complex aromatic scaffold. Its structure consists of a central benzaldehyde moiety substituted with a biphenyl group at the para-position, which is further extended by an additional phenyl group at the ortho-position of the middle phenyl ring.

Properties

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

4-[2-(4-phenylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C25H18O/c26-18-19-10-12-22(13-11-19)24-8-4-5-9-25(24)23-16-14-21(15-17-23)20-6-2-1-3-7-20/h1-18H

InChI Key

YMWPEKJJYTWWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=C(C=C4)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of biphenyl with benzoyl chloride, followed by subsequent reactions to introduce additional phenyl groups and the aldehyde functionality. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-phenylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: 4-[2-(4-phenylphenyl)phenyl]benzoic acid.

    Reduction: 4-[2-(4-phenylphenyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(4-phenylphenyl)phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-phenylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic structure allows for π-π interactions with other aromatic systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural features of 4-[2-(4-phenylphenyl)phenyl]benzaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications References
This compound Not explicitly reported* ~332.37 (estimated) Ortho-substituted terphenyl group High conjugation; potential use in OLEDs
4-Phenylbenzaldehyde C₁₃H₁₀O 182.22 Para-substituted biphenyl Building block for ligands and polymers
4-(4-Phenylphenyl)benzaldehyde C₁₉H₁₄O 258.31 Para-substituted terphenyl Extended conjugation; host-guest chemistry
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 Electron-withdrawing CF₃ group Enhanced electrophilicity; antimicrobial
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl group at para-position Hydrogen bonding; biological activity
SSC-2 (Porphyrin-benzaldehyde hybrid) C₄₄H₂₈N₄O₂ 668.72 Porphyrin-imine conjugate Site-selective reactions; photonics

*Note: The molecular formula of this compound is inferred as C₂₅H₁₈O based on structural analogy to 4-(4-phenylphenyl)benzaldehyde (C₁₉H₁₄O) with an additional phenyl group.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 4-(trifluoromethyl)benzaldehyde) increase the aldehyde's electrophilicity, enhancing its utility in condensation reactions . In contrast, the extended aromatic system in this compound promotes π-π stacking, relevant for optoelectronic applications .

Physicochemical Properties

  • Solubility : Bulky aromatic substituents (e.g., in SSC-2 and 4-(4-phenylphenyl)benzaldehyde) reduce solubility in polar solvents compared to simpler analogs like 4-hydroxybenzaldehyde .
  • Thermal Stability : Extended conjugation in terphenyl derivatives improves thermal stability, making them suitable for high-temperature applications in polymer science .

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